molecular formula C8H11ClN2 B11816177 4-Chloro-2-isopropyl-5-methylpyrimidine

4-Chloro-2-isopropyl-5-methylpyrimidine

Cat. No.: B11816177
M. Wt: 170.64 g/mol
InChI Key: GQTAXQZKINZLAM-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropyl-5-methylpyrimidine (CAS: 1044768-18-4) is a versatile halogenated pyrimidine that serves as a high-value synthetic intermediate in medicinal and agricultural chemistry research . With a molecular formula of C 8 H 11 ClN 2 and a molecular weight of 170.64 g/mol, this compound is characterized by its chloro group at the 4-position of the pyrimidine ring, which acts as a superior leaving group and makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions . This reactivity is a cornerstone of its utility, enabling the efficient synthesis of polysubstituted pyrimidine libraries for structure-activity relationship (SAR) studies . In antimicrobial research, this compound and its derivatives are investigated as a novel lead for anti-MRSA (Methicillin-resistant Staphylococcus aureus ) therapeutics . Structural analogs have demonstrated the ability to inhibit MRSA biofilm formation, a key virulence factor that protects bacteria from antibiotics . Furthermore, such compounds can exhibit synergistic effects when used in combination with conventional antibiotics like oxacillin, potentially restoring the efficacy of existing treatments against highly resistant clinical isolates . Related research also shows that similar chlorinated heterocycles can inhibit the production of staphyloxanthin, the golden pigment that protects MRSA from host reactive oxygen species, thereby weakening its pathogenicity . Beyond human health, this chemical serves as a key precursor in the development of new agrochemicals. It is used to create N-substituted aminopyrimidine derivatives that are screened for in vitro antifungal activity against various plant pathogens . Researchers utilize this building block to explore new compounds with significant inhibition rates against fungi such as Fusarium oxysporum and Botrytis cinerea . This product is offered with a purity of Not Less Than (NLT) 98% and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or human and veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11ClN2/c1-5(2)8-10-4-6(3)7(9)11-8/h4-5H,1-3H3

InChI Key

GQTAXQZKINZLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)C(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Isopropyl 5 Methylpyrimidine and Analogues

Retrosynthetic Analysis of the 4-Chloro-2-isopropyl-5-methylpyrimidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The core of this compound can be disconnected in several strategic ways.

Disconnection Strategies for Pyrimidine (B1678525) Ring Formation

The primary disconnection of the this compound ring involves breaking the C-N and C-C bonds that form the heterocyclic core. A common and effective strategy is to disconnect the pyrimidine ring into an amidine and a three-carbon carbonyl compound. For the target molecule, this would involve isobutyramidine, which provides the N-C-N fragment and the 2-isopropyl group, and a suitably substituted β-dicarbonyl compound that would furnish the remaining carbon atoms with the required 5-methyl substituent.

Another key disconnection involves the bond between the nitrogen at position 1 and the carbon at position 2, and the bond between the nitrogen at position 3 and the carbon at position 4. This approach leads back to a β-enaminone and an amidine, which can be cyclized to form the pyrimidine ring.

Functional Group Interconversion in Pyrimidine Synthesis

Functional group interconversion (FGI) is a crucial aspect of the synthesis of this compound. The chloro group at the 4-position is typically introduced from a more readily accessible precursor, such as a hydroxyl group. Therefore, a key retrosynthetic step is the conversion of the 4-chloro group to a 4-hydroxyl group. This suggests that a primary synthetic target is 2-isopropyl-5-methylpyrimidin-4-ol. This intermediate can then be chlorinated in a subsequent step to yield the final product. The synthesis of a closely related analogue, 2-isopropyl-6-methylpyrimidin-4-ol, is a well-established process, indicating the feasibility of this approach.

Direct Synthesis and Ring-Closing Approaches

Direct synthesis and ring-closing reactions offer convergent and efficient methods for constructing the pyrimidine core of this compound and its analogues.

Three-Component Annulation Strategies

Three-component annulation strategies are highly efficient for the synthesis of polysubstituted pyrimidines in a single step from simple precursors. These reactions typically involve the condensation of an amidine, a carbonyl compound, and a third component that provides the remaining atoms for the pyrimidine ring.

The Pinner synthesis and its variations are classic examples of this strategy, involving the reaction of an amidine with a 1,3-dicarbonyl compound. mdpi.com For the synthesis of the 2-isopropyl-5-methylpyrimidine core, isobutyramidine hydrochloride can be reacted with a β-dicarbonyl compound such as 2-methylacetoacetic ester. The reaction is typically carried out in the presence of a base to facilitate the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of this transformation.

Table 1: Examples of Three-Component Annulation for Pyrimidine Synthesis
AmidineCarbonyl CompoundThird Component/CatalystProductYield (%)Reference
BenzamidineAcetylacetoneNone2-Phenyl-4,6-dimethylpyrimidine-General Pinner Synthesis
GuanidineEthyl acetoacetateBase2-Amino-6-methylpyrimidin-4-ol-General Pinner Synthesis
AcetamidineMalononitrileBase4-Amino-6-methylpyrimidine-5-carbonitrile- nih.gov
Various Amidinesα,β-Unsaturated KetonesVisible LightMultisubstituted Pyrimidines- nih.gov
IsobutyramidineMethyl acetoacetateBase2-Isopropyl-4-methyl-6-hydroxypyrimidineHigh google.comgoogle.com

The [2+2+2] cycloaddition of alkynes and nitriles offers a powerful and atom-economical method for the synthesis of substituted pyrimidines. mdpi.com This approach involves the transition metal-catalyzed reaction of two molecules of a nitrile with one molecule of an alkyne to form the pyrimidine ring. For the synthesis of the 2-isopropyl-5-methylpyrimidine core, this would conceptually involve the cycloaddition of two molecules of isobutyronitrile with an alkyne such as propyne. Various transition metal catalysts, including those based on niobium, cobalt, and rhodium, have been shown to effectively catalyze this transformation. The regioselectivity of the cycloaddition can be a challenge, but careful selection of the catalyst and reaction conditions can lead to the desired product.

Table 2: Examples of Alkyne and Nitrile Cycloaddition for Pyrimidine Synthesis
AlkyneNitrileCatalystProductYield (%)Reference
PhenylacetyleneAcetonitrileCo₂(CO)₈2,4-Dimethyl-6-phenylpyrimidine-General Example
1-HexyneBenzonitrileNbCl₅2,4-Diphenyl-5-butyl-6-methylpyrimidineHigh mdpi.com
Various AlkynesVarious NitrilesRh complexesSubstituted Pyridines and Pyrimidines- mdpi.com
Terminal AlkynesSulfonyl Azides and TrichloroacetonitrileCopperSulfonamide Pyrimidine Derivativesup to 87% mdpi.com

Condensation and Cyclization Reactions for Pyrimidine Ring Assembly

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, such as an amidine, urea, or guanidine. bu.edu.eg This approach allows for the direct incorporation of substituents at various positions on the resulting heterocyclic ring.

For instance, the synthesis of a 2-substituted pyrimidine can be achieved by reacting a substituted amidine with a β-dicarbonyl compound. The reaction proceeds through an initial amination followed by a cyclization step to form the pyrimidine ring. mdpi.com A protocol for the single-step synthesis of pyrimidine derivatives has been described involving the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. nih.gov This method facilitates the formation of the pyrimidine product through nucleophilic addition of the nitrile to an activated intermediate, followed by annulation. nih.gov

Metal-Catalyzed Pyrimidine Synthesis

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to complex molecules. researchgate.net Various catalysts have been employed to promote the formation of the pyrimidine ring.

Copper-catalyzed cycloaddition reactions are considered a powerful method for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines and guanidines. mdpi.com For example, a copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, carbon dioxide, and amidine hydrochloride has been reported. mdpi.com Similarly, diversely functionalized pyrimidines can be synthesized via a copper-catalyzed [2+2+2] cyclization of ketones with nitriles under basic conditions. mdpi.com

Other transition metals have also proven effective. Ruthenium complexes supported by a bidentate P^N ligand can catalyze multicomponent reactions using alcohol precursors to produce pyrimidines through acceptorless dehydrogenative coupling pathways. acs.org Furthermore, iridium-catalyzed [3+1+1+1] reactions of amidines with up to three different alcohols can yield a wide array of pyrimidines with high regioselectivity. mdpi.com

Table 1: Examples of Metal-Catalyzed Pyrimidine Synthesis

Catalyst System Reactants Product Type Reference
Copper (II) Terminal Alkynes, CO₂, Amidines 2,6-Disubstituted Pyrimidones mdpi.com
Copper Ketones, Nitriles Functionalized Pyrimidines mdpi.com
Ruthenium (P^N Ligand) Alcohols, Amidines Substituted Pyrimidines acs.org
Iridium (PN5P Pincer) Amidines, Alcohols Alkyl or Aryl Pyrimidines mdpi.com

Microwave-Assisted Synthetic Routes to Pyrimidine Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and often improve yields. tandfonline.comorientjchem.org This technique utilizes microwave irradiation to generate rapid and intense heating of polar substances, which can dramatically reduce reaction times compared to conventional heating methods. tandfonline.com

The synthesis of pyrimidine derivatives is well-suited to microwave assistance. For example, the Biginelli three-component cyclocondensation reaction, which combines a β-diketone, an arylaldehyde, and urea or thiourea, can be performed efficiently under microwave irradiation to produce oxo- and thioxopyrimidines in yields of 65–90%. tandfonline.com The advantages of this method include not only rapid reaction rates and high yields but also simpler work-up procedures and often solvent-free conditions. tandfonline.comorientjchem.org This approach avoids the need for harsh classical conditions or mediators like polyphosphate esters, which can lead to the decomposition of starting materials. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

Reaction Type Heating Method Reaction Time Yield Reference
Thiazolopyrimidine Synthesis Conventional 24 hours 42–55% nih.gov
Thiazolopyrimidine Synthesis Microwave 8 minutes 69–88% nih.gov
Biginelli Reaction Conventional Several hours Moderate tandfonline.com
Biginelli Reaction Microwave Minutes 65-90% tandfonline.com

Halogenation Strategies for Pyrimidine Scaffolds

The introduction of a halogen atom, particularly chlorine, onto the pyrimidine ring is a critical step in the synthesis of this compound. This is typically achieved by converting a precursor hydroxypyrimidine into the corresponding chloropyrimidine.

Chlorination of Hydroxypyrimidines (e.g., using POCl₃)

The conversion of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones) to chloropyrimidines is a classic and widely used transformation in heterocyclic chemistry. nih.govresearchgate.net The most common reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction generally involves heating the hydroxy-containing substrate in POCl₃, often in excess and sometimes in the presence of an organic base. nih.govresearchgate.net This process is effective for a wide range of hydroxypyrimidines, including single and fused ring systems. researchgate.net

Optimization of Chlorinating Agents and Reaction Conditions

While the traditional method of using excess refluxing POCl₃ is effective on a small laboratory scale, it presents economic, environmental, and safety challenges for large-scale preparations due to the need to handle and quench the excess reagent. nih.govresearchgate.netresearchgate.net Consequently, significant efforts have been made to optimize these conditions.

A highly efficient and scalable protocol involves using equimolar or slightly more than equimolar amounts of POCl₃. nih.govresearchgate.net This procedure is often performed under solvent-free or low-solvent conditions by heating the hydroxypyrimidine, POCl₃, and one equivalent of a base like pyridine in a sealed reactor at high temperatures (e.g., 140–160 °C) for a short duration (e.g., 2 hours). nih.govdntb.gov.ua This optimized method offers several advantages:

Reduced Reagent Use: Minimizes the economic and environmental burden of excess POCl₃. researchgate.net

High Yields: Generally provides high yields and purity of the final chlorinated product. nih.gov

Simplified Work-Up: The work-up often involves simple filtration or distillation. researchgate.net

Broad Applicability: The method has been successfully applied to a variety of hydroxylated nitrogen-containing heterocycles. researchgate.netdntb.gov.ua

Other chlorinating agents and catalysts have also been explored. Phosgene, in the presence of quaternary ammonium or phosphonium salt catalysts, can be used to prepare dichloropyrimidines from their dihydroxy precursors. google.com

Table 3: Optimized Conditions for Chlorination of Hydroxypyrimidines

Chlorinating Agent Stoichiometry Conditions Advantages Reference
POCl₃ Equimolar Sealed reactor, 140-160°C, 2h, Pyridine base Solvent-free, high yield, scalable, simple work-up nih.gov
POCl₃ Excess Reflux Well-established, effective for small scale researchgate.net
Phosgene N/A Quaternary ammonium salt catalyst, 100-110°C Alternative to POCl₃ google.com
Regioselective Chlorination Considerations

Regioselectivity—the control of which position on a molecule reacts—is a critical consideration in the synthesis of specifically substituted pyrimidines. When a pyrimidine ring has multiple potential sites for chlorination (e.g., two different hydroxyl groups), the reaction conditions and the electronic nature of the substrate determine the outcome.

In 5-substituted-2,4-dichloropyrimidines, the selectivity of nucleophilic aromatic substitution (SNAr) is well-studied. Typically, reactions with many nucleophiles show a preference for substitution at the C-4 position. nih.gov However, the regioselectivity of the initial chlorination of a dihydroxypyrimidine depends on the relative reactivity of the hydroxyl groups. The inherent electronic properties of the pyrimidine ring, influenced by existing substituents, direct the chlorination. For instance, the presence of an electron-withdrawing group at the 5-position can influence the reactivity at the adjacent C-4 and C-6 positions.

Efficient metalation of already chlorinated pyrimidines using bases like TMPMgCl·LiCl can be performed regioselectively, allowing for the introduction of other functional groups at specific positions on the ring, further highlighting the importance of controlling positional reactivity. nih.gov

Synthetic Routes to Key Precursors for this compound

The construction of the this compound framework relies on the initial synthesis of appropriately substituted pyrimidine precursors. A common and efficient strategy involves the initial synthesis of a hydroxypyrimidine, which can then be converted to the chloro-derivative. A key precursor for the target molecule is 2-isopropyl-5-methylpyrimidin-4-ol (also known as 2-isopropyl-5-methyl-4-hydroxypyrimidine).

The introduction of the isopropyl and methyl groups at the C2 and C5 positions of the pyrimidine ring, respectively, is a critical step that defines the identity of the final product. These substituents can be introduced through the careful selection of starting materials for the pyrimidine ring synthesis.

One of the most prevalent methods for constructing the pyrimidine ring is the "Principal Synthesis," which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing compound, such as an amidine. researchgate.net To obtain the desired 2-isopropyl-5-methyl substitution pattern, isobutyramidine (to introduce the 2-isopropyl group) and a β-dicarbonyl compound bearing a methyl group at the α-position are required.

A plausible synthetic approach for 2-isopropyl-5-methylpyrimidin-4-ol involves the condensation of isobutyramidine hydrochloride with a derivative of 2-methylacetoacetic ester. This reaction proceeds via a cyclocondensation mechanism to form the hydroxypyrimidine ring. A patented process describes a similar continuous flow multi-stage reaction for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine, which highlights the industrial relevance of this approach. google.com

The general reaction scheme is as follows:

Reaction Scheme for 2-isopropyl-5-methylpyrimidin-4-ol Synthesis

Reactant A Reactant B Product
Isobutyramidine hydrochloride Ethyl 2-methylacetoacetate 2-isopropyl-5-methylpyrimidin-4-ol

This method allows for the direct incorporation of the required isopropyl and methyl groups into the pyrimidine core. The choice of the acetoacetate ester (e.g., methyl or ethyl) can influence reaction conditions but typically does not alter the final pyrimidine structure. google.com

The synthesis of the pyrimidine ring itself can be achieved through various strategies, with the de novo synthesis pathways being fundamental. microbenotes.comnih.gov These pathways build the pyrimidine ring from simple acyclic precursors. The most common approach for synthesizing substituted pyrimidines in a laboratory setting is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine or urea derivative. researchgate.net

For the synthesis of 2-isopropyl-5-methylpyrimidin-4-ol, the key building blocks are isobutyramidine and an appropriate 2-methyl-3-ketoester. The synthesis of isobutyramidine can be accomplished from isobutyronitrile via the Pinner reaction to form the corresponding imido ester, followed by reaction with ammonia.

The final step in the synthesis of the target intermediate, this compound, involves the chlorination of the hydroxyl group of 2-isopropyl-5-methylpyrimidin-4-ol. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). A patent for the synthesis of the related 4-chloro-2-methyl pyrimidine describes a method where 2-methyl-4-hydroxypyrimidine is treated with phosphorus oxychloride in the presence of an organic base. google.com This suggests a similar and effective method for the chlorination of 2-isopropyl-5-methylpyrimidin-4-ol.

The reaction can be summarized as follows:

Chlorination of 2-isopropyl-5-methylpyrimidin-4-ol

Starting Material Reagent Product
2-isopropyl-5-methylpyrimidin-4-ol Phosphorus oxychloride (POCl₃) This compound

This chlorination step is a crucial transformation, converting the relatively unreactive hydroxyl group into a reactive chloro group, which can then be used for further synthetic modifications. The use of an organic base can help to neutralize the HCl generated during the reaction and facilitate the process.

Table of Compounds

Compound Name
This compound
2-isopropyl-5-methylpyrimidin-4-ol
2-isopropyl-5-methyl-4-hydroxypyrimidine
isobutyramidine
2-methylacetoacetic ester
2-isopropyl-4-methyl-6-hydroxypyrimidine
isobutyramidine hydrochloride
Ethyl 2-methylacetoacetate
isobutyronitrile
4-chloro-2-methyl pyrimidine
2-methyl-4-hydroxypyrimidine

Chemical Reactivity and Advanced Transformations of 4 Chloro 2 Isopropyl 5 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of halogenated pyrimidines. chemrxiv.org In contrast to electron-rich benzene (B151609) rings that typically undergo electrophilic substitution, the electron-deficient nature of the pyrimidine (B1678525) ring, caused by the presence of two electronegative nitrogen atoms, facilitates attack by nucleophiles. scbt.com The SNAr reaction on 4-Chloro-2-isopropyl-5-methylpyrimidine involves the displacement of the chloride ion by a nucleophile, a process that is central to its synthetic utility.

Mechanistic Pathways of SNAr on Chloropyrimidines

The generally accepted mechanism for SNAr reactions on chloropyrimidines is the bimolecular addition-elimination pathway. researchgate.net Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism, particularly with less stabilized anions or good leaving groups. nih.gov

The addition-elimination mechanism proceeds in two distinct steps. researchgate.net The first step involves the attack of a nucleophile on the carbon atom bearing the chlorine atom (the ipso-carbon). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is non-aromatic. chemicalbook.com

The formation of the Meisenheimer complex is typically the rate-determining step. The stability of this intermediate is crucial for the reaction to proceed efficiently.

The two nitrogen atoms within the pyrimidine ring play a pivotal role in activating the molecule for SNAr reactions. They are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it more susceptible to nucleophilic attack. nih.gov

Furthermore, the nitrogen atoms can stabilize the negative charge of the Meisenheimer intermediate through resonance. chemrxiv.org For an attack at the 4-position of the pyrimidine ring, the negative charge can be delocalized onto the nitrogen atom at the 1-position. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The position of the halogen relative to the ring nitrogens is critical; halogens at positions 2, 4, or 6 are activated towards SNAr because the negative charge in the Meisenheimer complex can be shared by the adjacent or opposing nitrogen atoms. chemrxiv.org

Reactivity with Various Nucleophiles

A wide array of nucleophiles can be employed in SNAr reactions with chloropyrimidines, leading to a diverse range of substituted products. The reactivity of the nucleophile is a key factor in determining the reaction conditions and outcomes.

The reaction of this compound with amines, known as amination, is a widely used transformation in the synthesis of biologically active molecules. Both primary and secondary amines can act as effective nucleophiles. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. In some cases, particularly with less reactive amines, acid catalysis can promote the reaction. The use of water as a solvent for amination reactions of chloropyrimidines has been explored as a greener alternative to organic solvents.

Table 1: Examples of Amination Reactions on a Generic Chloropyrimidine Core

Nucleophile (Amine)ProductTypical Conditions
Primary Aliphatic Amine4-(Alkylamino)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF), Heat
Secondary Aliphatic Amine4-(Dialkylamino)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF), Heat
Aniline4-(Phenylamino)pyrimidineOften requires more forcing conditions or catalysis
Heterocyclic Amine4-(Heterocyclyl)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., EtOH, DMF), Heat

This table represents generalized conditions for amination reactions on chloropyrimidines and is for illustrative purposes. Specific conditions for this compound may vary.

Oxygen-based nucleophiles, such as alkoxides (RO-) and phenoxides (ArO-), readily react with chloropyrimidines to form the corresponding ethers. These reactions are typically carried out by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide or phenoxide, or by reacting it with an alcohol or phenol (B47542) in the presence of a strong base.

The reaction with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, leads to the formation of 4-alkoxy-2-isopropyl-5-methylpyrimidines. Similarly, reaction with phenoxides yields 4-phenoxy-2-isopropyl-5-methylpyrimidine derivatives. The reactivity of the oxygen nucleophile is influenced by its basicity and steric hindrance.

Table 2: Examples of Reactions with Oxygen Nucleophiles on a Generic Chloropyrimidine Core

NucleophileProductTypical Conditions
Sodium Methoxide (NaOMe)4-MethoxypyrimidineNaOMe in Methanol, Heat
Sodium Ethoxide (NaOEt)4-EthoxypyrimidineNaOEt in Ethanol, Heat
Sodium Phenoxide (NaOPh)4-PhenoxypyrimidineNaOPh in DMF or DMSO, Heat

This table represents generalized conditions for reactions with oxygen nucleophiles on chloropyrimidines and is for illustrative purposes. Specific conditions for this compound may vary.

Sulfur-Nucleophile Reactivity (e.g., Thiophenoxides)

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). Sulfur nucleophiles, such as thiophenoxides, are effective reagents for this transformation. In a reaction analogous to that of other chloropyrimidine derivatives, this compound is expected to react with sodium thiophenoxide to yield the corresponding 4-thio-substituted pyrimidine. For instance, studies on similar substrates, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that treatment with sodium thiophenoxide results in the straightforward substitution of the chloro group to form the corresponding thioether. rsc.org This type of reaction is a common and efficient method for the formation of C-S bonds on the pyrimidine core.

The general reactivity of sulfur nucleophiles in SNAr reactions is well-documented. nih.govchemrxiv.orgchemrxiv.org The high nucleophilicity of the thiophenoxide anion allows for the displacement of the chloride ion from the electron-deficient pyrimidine ring. The reaction typically proceeds under mild conditions and provides a high yield of the desired product. This reactivity is crucial for the synthesis of various biologically active molecules where a sulfur linkage is required.

Carbon-Nucleophile Reactivity (e.g., Cyanide, Carbanions)

The reaction of this compound with carbon-based nucleophiles, such as cyanide and carbanions, offers a direct route to the formation of new carbon-carbon bonds.

Cyanide: The cyanide ion (CN⁻) can act as a nucleophile to displace the chloride at the C4 position, leading to the formation of a nitrile derivative. youtube.comchemguide.co.uk This reaction introduces a versatile functional group that can be further elaborated into carboxylic acids, amines, or amides. However, the reaction of chloropyrimidines with cyanide can sometimes lead to unexpected products. For example, in the case of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide in dimethyl sulfoxide (B87167) resulted in the displacement of the methylthio group rather than the chloro group. rsc.org This highlights the importance of the specific substitution pattern on the pyrimidine ring in directing the outcome of the reaction.

Carbanions: Carbanions, which are strong carbon nucleophiles, are also expected to react with this compound to form C-C bonds. siue.edunumberanalytics.comlibretexts.org These reagents can be generated from a variety of precursors, including organometallic compounds and compounds with acidic C-H bonds. The reaction would proceed via a nucleophilic aromatic substitution mechanism, where the carbanion attacks the electron-deficient C4 position of the pyrimidine ring, leading to the displacement of the chloride ion. This provides a powerful method for the introduction of various alkyl and aryl substituents onto the pyrimidine core.

Regioselectivity of Substitution on Pyrimidine Ring

In pyrimidine rings containing multiple leaving groups, the regioselectivity of nucleophilic substitution is a critical consideration. For 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. stackexchange.com This preference can be explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com

However, the substitution pattern on the pyrimidine ring can significantly influence this regioselectivity. For instance, in the case of 2-methanesulfonyl-4-chloropyrimidine, while amines react at the C4 position, alkoxides and formamide (B127407) anions selectively attack the C2 position. wuxiapptec.com This has been attributed to the formation of a hydrogen bond between the incoming anionic nucleophile and the acidic proton of the methanesulfonyl group, which directs the attack to the C2 position. wuxiapptec.com For this compound, with an electron-donating isopropyl group at C2 and a methyl group at C5, the C4 position remains the most likely site for nucleophilic attack due to the electronic activation provided by the ring nitrogen atoms.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including pyrimidines.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.commdpi.com It is a versatile method for the formation of C-C bonds and is widely used in the synthesis of biaryls and other conjugated systems. This compound is a suitable substrate for Suzuki-Miyaura coupling, where the chloro group can be replaced by various aryl or vinyl groups. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgorgsyn.orgsoton.ac.uk This reaction would allow for the introduction of an alkynyl moiety at the C4 position of this compound, providing a valuable building block for further synthetic transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp², and sp³ hybridized carbon atoms. This compound can serve as the electrophilic partner in this reaction, coupling with a variety of organozinc reagents.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Organoboron compound Pd catalyst, Base C-C
Sonogashira Terminal alkyne Pd catalyst, Cu co-catalyst, Base C-C (alkynyl)
Negishi Organozinc compound Pd or Ni catalyst C-C

C-C Bond Formation via Organometallic Reagents

Beyond palladium-catalyzed reactions, direct C-C bond formation can be achieved using other organometallic reagents, such as Grignard reagents and organolithium compounds. pharmacy180.comoxfordsciencetrove.comdtu.dksigmaaldrich.comresearchgate.net These highly reactive nucleophiles can potentially displace the chloro group at the C4 position of this compound. However, the high basicity of these reagents can sometimes lead to side reactions, such as deprotonation of acidic protons on the substrate or addition to the pyrimidine ring itself. Careful control of reaction conditions is therefore crucial to achieve the desired substitution.

Derivatization Strategies for Synthetic Utility

The reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of more complex molecules. google.comgoogle.comthieme.de The chloro group at the C4 position serves as a handle for the introduction of various functional groups through the reactions discussed above.

Nucleophilic Substitution: A primary derivatization strategy involves the displacement of the chloro group with a wide array of nucleophiles. This allows for the synthesis of libraries of compounds with different substituents at the C4 position, which can be screened for biological activity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a powerful means to introduce aryl, vinyl, and alkynyl groups, significantly increasing the structural diversity of the resulting products. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

The synthetic utility of this compound is further enhanced by the potential for subsequent modifications of the introduced functional groups. For example, a cyano group introduced via nucleophilic substitution can be hydrolyzed to a carboxylic acid, and an alkynyl group introduced via Sonogashira coupling can participate in cycloaddition reactions. These multi-step synthetic sequences allow for the construction of highly functionalized and complex pyrimidine derivatives.

Functional Group Modifications and Interconversions

The chlorine atom at the C4 position of this compound serves as a versatile leaving group, enabling a range of functional group modifications primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These transformations are fundamental in diversifying the pyrimidine core for various applications in medicinal and materials chemistry.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates the displacement of the C4-chloro group by various nucleophiles. This reaction is a direct and efficient method for introducing amine, alkoxy, and thioether functionalities. For instance, reactions with primary or secondary amines lead to the formation of the corresponding 4-aminopyrimidine (B60600) derivatives. Similarly, alkoxides and thiolates can displace the chloride to yield 4-alkoxy and 4-thioether pyrimidines, respectively. The regioselectivity of this reaction is generally high for the C4 position over the C2 or C6 positions in similar pyrimidine systems due to the electronic influence of the ring nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the scope of modifications possible for this compound.

Buchwald-Hartwig Amination: This reaction provides a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines. The process involves a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple the chloropyrimidine with a wide array of primary and secondary amines, including anilines and heterocyclic amines. The catalytic cycle involves oxidative addition of the chloropyrimidine to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product.

Suzuki-Miyaura Coupling: To form new C-C bonds, the Suzuki-Miyaura coupling is frequently employed. This reaction couples the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly valued for its functional group tolerance and allows for the introduction of aryl, heteroaryl, and alkyl groups at the C4 position.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. This reaction is instrumental in creating extended π-systems and rigid structural motifs.

The following table summarizes representative conditions for these functional group modifications, although specific data for this compound is extrapolated from closely related systems due to proprietary research in the field.

Reaction Type Reagents/Catalyst Coupling Partner Product Type
Buchwald-HartwigPd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Primary/Secondary Amine4-Aminopyrimidine derivative
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/Heteroaryl Boronic Acid4-Aryl/Heteroarylpyrimidine
SonogashiraPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)Terminal Alkyne4-Alkynylpyrimidine derivative

Linker Introduction for Complex Molecular Architectures

The this compound scaffold is a valuable building block for the synthesis of complex molecular architectures, particularly in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). In this context, the pyrimidine core can be functionalized to introduce a "linker," which is a chemical chain that connects two different functional moieties.

The introduction of a linker typically begins with a functional group modification at the C4 position, as described previously. For example, a Buchwald-Hartwig amination or an SNAr reaction can be performed with a bifunctional amine, such as an amino alcohol or a diamine, where one functional group reacts with the chloropyrimidine, leaving the other available for further conjugation. Alternatively, a Sonogashira coupling can introduce a terminal alkyne, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a larger molecular fragment.

The versatility of the pyrimidine core allows for the precise control of the linker's length, rigidity, and polarity, which are critical parameters for the biological activity of complex molecules. The ability to perform sequential, controlled reactions on the pyrimidine scaffold enables the construction of elaborate structures where the pyrimidine unit itself becomes an integral part of the final molecular architecture.

Other Significant Chemical Transformations

Beyond functional group interconversions, the this compound core can undergo other significant transformations that alter the heterocyclic ring itself or lead to the formation of fused ring systems.

Reduction of the Pyrimidine Core

While the primary reactivity of this compound involves the displacement of the chloro group, under certain conditions, the pyrimidine ring itself can be reduced. Catalytic hydrogenation is a common method for such transformations. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere.

The reduction can proceed in two main ways:

Reductive Dehalogenation: The most common reduction pathway involves the hydrogenolysis of the C-Cl bond, replacing the chlorine atom with a hydrogen atom to yield 2-isopropyl-5-methylpyrimidine. This reaction is often performed in the presence of a base, such as magnesium oxide or sodium hydroxide, to neutralize the HCl generated during the reaction. oregonstate.edu

Nuclear Reduction: Under more forcing conditions (higher pressure and temperature), the aromatic pyrimidine ring can be partially or fully hydrogenated to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. oregonstate.edu However, this process is less common and often requires harsher conditions than reductive dehalogenation.

The choice of catalyst, solvent, and reaction conditions can be tuned to favor one reduction pathway over the other. For example, using zinc dust in an acidic medium is another method that can achieve selective dehalogenation. google.com

Reduction Type Reagents/Catalyst Typical Product
Reductive DehalogenationH₂, Pd/C, Base (e.g., MgO)2-isopropyl-5-methylpyrimidine
Reductive DehalogenationZn dust, Acetic Acid2-isopropyl-5-methylpyrimidine
Nuclear ReductionH₂, PtO₂ (high pressure)Tetrahydropyrimidine derivative

Cyclization Reactions involving Pyrimidine Derivatives

The pyrimidine ring derived from this compound can be used as a scaffold to construct fused heterocyclic systems. These reactions typically involve a two-step sequence: first, a nucleophilic substitution to introduce a functionalized side chain, followed by an intramolecular cyclization.

For example, if the C4-chloro group is displaced by a hydrazine (B178648) derivative, the resulting 4-hydrazinylpyrimidine (B2547379) can be cyclized with various reagents to form fused triazolopyrimidine systems. beilstein-journals.org Specifically, reaction of a 4-hydrazinylpyrimidine with an aldehyde generates a hydrazone, which can then undergo oxidative cyclization, often mediated by reagents like iodobenzene (B50100) diacetate (IBD), to form a oregonstate.edunih.govnih.govtriazolo[4,3-c]pyrimidine. This product may then rearrange to the more stable oregonstate.edunih.govnih.govtriazolo[1,5-c]pyrimidine isomer. beilstein-journals.orgnih.gov

Similarly, introducing a side chain with a suitable nucleophile and an electrophilic center can lead to the formation of other fused systems, such as pyrimido[4,5-b]indoles or other bicyclic and polycyclic heterocycles. nih.gov These cyclization strategies are a powerful tool for generating novel chemical entities with diverse and complex structures, often with significant biological activity. nih.govorientjchem.org

Spectroscopic and Computational Characterization of 4 Chloro 2 Isopropyl 5 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 4-Chloro-2-isopropyl-5-methylpyrimidine, distinct signals are expected for each unique proton environment. The aromatic proton on the pyrimidine (B1678525) ring (at position 6) is anticipated to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

The isopropyl group gives rise to two distinct signals. The methine proton (-CH) is expected to appear as a septet, a multiplet with seven lines, due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift would likely be in the range of δ 3.0-3.5 ppm. The six methyl protons (-CH₃) of the isopropyl group are expected to appear as a doublet in the upfield region, around δ 1.2-1.5 ppm, due to coupling with the single methine proton.

The methyl group attached to the C5 position of the pyrimidine ring is expected to produce a singlet signal, as it has no adjacent protons to couple with. This signal would likely appear in the region of δ 2.0-2.5 ppm.

Predicted ¹H NMR Data for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H (C6-H)8.0 - 9.0Singlet (s)N/A
Isopropyl-CH3.0 - 3.5Septet (sept)~7.0
C5-CH₃2.0 - 2.5Singlet (s)N/A
Isopropyl-(CH₃)₂1.2 - 1.5Doublet (d)~7.0

The broadband proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine and nitrogen causing a downfield shift. libretexts.org

The carbon atoms of the pyrimidine ring are expected to resonate at the lowest field. The C2, C4, and C6 carbons, being directly bonded to or influenced by nitrogen atoms, would appear in the δ 150-170 ppm range. The C4 carbon, bonded to chlorine, would be significantly deshielded. The C5 carbon, attached to the methyl group, would appear at a slightly more upfield position compared to the other ring carbons.

The carbons of the isopropyl group would appear at a higher field. The methine carbon (-CH) is expected in the δ 30-40 ppm region, while the two equivalent methyl carbons (-CH₃) would be found further upfield, typically between δ 20-25 ppm. The C5-methyl carbon signal is also expected in this upfield region.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)160 - 170
C4 (Pyrimidine)155 - 165
C6 (Pyrimidine)150 - 160
C5 (Pyrimidine)120 - 130
Isopropyl-CH30 - 40
C5-CH₃15 - 25
Isopropyl-(CH₃)₂20 - 25

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing its molecular vibrations.

The pyrimidine ring exhibits several characteristic vibrational modes. These include C-C and C-N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region of the IR spectrum. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, also give rise to characteristic bands. acs.orgnih.gov In-plane and out-of-plane C-H bending vibrations of the aromatic proton also produce signals in the fingerprint region. The presence of substituents on the pyrimidine ring can cause shifts in the frequencies of these vibrational modes. researchgate.net

Beyond the ring vibrations, the IR spectrum will display bands corresponding to the alkyl and halogen functional groups.

Alkyl Groups : The isopropyl and methyl groups will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for methyl and methylene groups are also expected in the 1350-1470 cm⁻¹ range. libretexts.org

Halogen Group : The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. libretexts.org This band can be a key indicator of the presence of the chlorine atom in the molecule.

Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Alkyl C-HStretching2850 - 3000
Pyrimidine RingC=N, C=C Stretching1400 - 1600
Alkyl C-HBending1350 - 1470
C-ClStretching550 - 850

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound (C₈H₁₁ClN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. A crucial feature would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.

The fragmentation pattern would likely involve the loss of stable neutral fragments from the molecular ion. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary carbocation.

Loss of the entire isopropyl group (•C₃H₇, 43 Da).

Loss of a chlorine radical (•Cl, 35 or 37 Da).

Cleavage of the pyrimidine ring itself, leading to smaller charged fragments.

Predicted Mass Spectrometry Fragments for this compound

FragmentProposed StructurePredicted m/z
[M]⁺[C₈H₁₁ClN₂]⁺170/172
[M-CH₃]⁺[C₇H₈ClN₂]⁺155/157
[M-C₃H₇]⁺[C₅H₄ClN₂]⁺127/129
[M-Cl]⁺[C₈H₁₁N₂]⁺135

Elucidation of Molecular Formula and Fragmentation Patterns

The molecular formula of this compound has been established as C₈H₁₁ClN₂. nih.gov This formula is confirmed by its monoisotopic mass of 170.0610761 Da. nih.gov Mass spectrometry serves as a primary tool for elucidating this formula and understanding the molecule's structural integrity through fragmentation analysis.

In mass spectrometry, the molecule is ionized, typically resulting in a molecular ion peak (M⁺) that corresponds to its molecular weight. For this compound, the presence of chlorine is readily identifiable by a characteristic M+2 peak, with an intensity ratio of approximately 3:1 relative to the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the cleavage of bonds adjacent to functional groups and the loss of stable neutral molecules. libretexts.org For this compound, the fragmentation patterns are influenced by the pyrimidine ring and its substituents: the chloro, isopropyl, and methyl groups.

Key expected fragmentation patterns include:

Loss of a methyl group (-CH₃): A common fragmentation involves the cleavage of a methyl radical, leading to a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of the isopropyl group (-C₃H₇): Alpha-cleavage of the isopropyl group is a likely pathway, resulting in a significant peak at M-43.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, producing a fragment at M-35.

Ring fragmentation: The stable pyrimidine ring may also undergo complex fragmentation, leading to smaller, characteristic ions.

These fragmentation patterns are crucial for confirming the identity and structure of the compound in analytical studies.

Property Value
Molecular FormulaC₈H₁₁ClN₂
Molecular Weight170.64 g/mol
Monoisotopic Mass170.0610761 Da

Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the structural and electronic properties of this compound at the atomic level. These theoretical methods complement experimental data and help predict the molecule's behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. figshare.com For this compound, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). figshare.comresearchgate.net This process minimizes the energy of the molecule to find its most stable three-dimensional conformation.

The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the steric and electronic effects of the isopropyl, methyl, and chloro substituents on the pyrimidine ring. The resulting electronic structure reveals the distribution of electrons within the molecule, which is essential for analyzing its chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. sciety.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and polarizable. For pyrimidine derivatives, FMO analysis helps predict how the molecule will interact with other chemical species. figshare.comsciety.org

Orbital Significance
HOMOHighest Occupied Molecular Orbital; region of electron donation (nucleophilicity)
LUMOLowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicator of chemical reactivity and stability

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. researchgate.net The MEP map uses a color spectrum to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In the MEP map of this compound, the most negative regions (red) are expected to be located around the electronegative nitrogen atoms of the pyrimidine ring and the chlorine atom, making these the primary sites for electrophilic interaction. mdpi.com The hydrogen atoms of the methyl and isopropyl groups, as well as parts of the pyrimidine ring, would likely show positive potential (blue), indicating sites for potential nucleophilic attack. researchgate.netresearchgate.net

MEP Color Electrostatic Potential Predicted Reactivity
RedElectron-rich (Negative)Site for electrophilic attack
BlueElectron-deficient (Positive)Site for nucleophilic attack
GreenNeutralLow reactivity

Topological Analysis (ELF, LOL, RDG) for Bonding Characteristics

Topological analyses, including the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide deep insights into the nature of chemical bonding and non-covalent interactions within a molecule. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that help visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.net These analyses provide a clear picture of the electron pair distribution, confirming the covalent bonding structure of this compound and highlighting the localized nature of the electron pairs on the nitrogen and chlorine atoms. researchgate.netnih.gov

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, steric clashes, and hydrogen bonds within the molecule. nih.gov By plotting the RDG against the electron density, different types of interactions can be distinguished, offering a more complete understanding of the forces that contribute to the molecule's stability and conformation. sciety.org

These topological methods offer a detailed and intuitive chemical picture of bonding that goes beyond simple orbital descriptions.

Theoretical Studies and Reaction Mechanism Elucidation

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving pyrimidine (B1678525) derivatives. science-journals.ir Such studies can elucidate the step-by-step mechanisms of reactions, including nucleophilic substitutions, by identifying intermediates and transition states. For a molecule like 4-Chloro-2-isopropyl-5-methylpyrimidine, computational approaches can be employed to predict the most likely pathways for its reactions, for instance, with various nucleophiles. researchgate.net

These investigations often involve geometry optimizations of reactants, products, and transition states, followed by frequency calculations to confirm their nature as minima or saddle points on the potential energy surface. The insights gained from these computational studies are crucial for designing new synthetic routes and for understanding the factors that control reaction outcomes. The use of computational methods allows for a guided approach to discovering complex reaction pathways with minimal human intervention, which can be particularly useful for studying by-product formation and decomposition pathways. rsc.orgnih.gov

Table 1: Representative Calculated Thermodynamic Data for a Reaction Pathway

SpeciesRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.000.00
Transition State 1+15.2+14.8
Intermediate-5.7-5.2
Transition State 2+10.1+9.9
Products-12.4-13.0

Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations for a hypothetical reaction of a substituted pyrimidine.

Transition State Analysis for Nucleophilic Substitutions

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is a key area of interest. Transition state analysis provides a quantitative understanding of the activation barriers and the factors that influence the reaction rates. For chloropyrimidines, the substitution of the chlorine atom is a common reaction. rsc.orgchemrxiv.org

Computational modeling can be used to locate the transition state structure for the nucleophilic attack on the pyrimidine ring. The geometry and electronic properties of this transition state determine the activation energy of the reaction. Factors such as the nature of the nucleophile, the solvent, and the substituents on the pyrimidine ring all play a role in stabilizing or destabilizing the transition state. For instance, electron-withdrawing groups on the pyrimidine ring are expected to stabilize the negatively charged intermediate (Meisenheimer complex) and the corresponding transition state, thus accelerating the reaction. chemrxiv.org

Table 2: Calculated Activation Energies for Nucleophilic Substitution

NucleophileSolventCalculated Activation Energy (kcal/mol)
NH3Gas Phase25.3
NH3Water20.1
OH-Gas Phase15.8
OH-Water18.2

Note: This table presents hypothetical activation energies for the reaction of a chloropyrimidine with different nucleophiles in different environments, illustrating the impact of these factors.

Solvation Effects on Pyrimidine Reactivity

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. jchemrev.com For reactions involving charged or polar species, such as the SNAr reaction of this compound, solvation effects are particularly important. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and to calculate its effect on the energies of reactants, products, and transition states. jchemrev.com

Polar solvents are generally expected to stabilize charged intermediates and transition states, thereby lowering the activation energy and increasing the reaction rate. The choice of solvent can also influence the regioselectivity of a reaction by selectively solvating different reactive sites of the molecule. Theoretical studies on similar systems have shown that explicit solvent molecules can also play a direct role in the reaction mechanism, for example, by acting as proton shuttles.

Table 3: Calculated Relative Energies in Different Solvents

SpeciesGas Phase (kcal/mol)Dichloromethane (kcal/mol)Water (kcal/mol)
Reactants0.00.00.0
Transition State+22.5+19.8+17.3
Products-10.2-12.5-15.1

Note: The data is illustrative and shows the trend of how the energies of species in a reaction pathway can be affected by solvents of increasing polarity.

Electronic Properties and Stability of Halogenated Pyrimidines

The electronic properties of this compound, such as its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO), are key determinants of its stability and reactivity. researchgate.net These properties can be readily calculated using quantum chemical methods. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring significantly influences the electron distribution in the molecule. nih.gov

Halogenated pyrimidines are a class of compounds with diverse applications, and their stability is an important consideration. nih.gov Theoretical calculations can provide insights into the thermodynamic stability of these molecules. The HOMO-LUMO gap is a particularly important descriptor, as it relates to the chemical reactivity and the kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.net The electronic properties of substituents also play a crucial role; for instance, smaller substituents with higher electronegativity can be advantageous for certain biological activities. acs.org

Table 4: Calculated Electronic Properties of a Substituted Pyrimidine

PropertyValue
Dipole Moment (Debye)2.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)5.7
Polarizability (ų)15.8

Note: This table provides representative calculated electronic properties for a molecule similar in structure to this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.